molecular formula C20H11I2NO4S2 B12498963 10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

Cat. No.: B12498963
M. Wt: 647.2 g/mol
InChI Key: IZBXLTFYQCHMGY-UHFFFAOYSA-N
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Description

10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide involves several steps, including the formation of the core structure and the introduction of iodine atoms. The reaction conditions typically require the use of strong oxidizing agents and specific catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atoms or other functional groups, resulting in deiodination or reduction of other moieties.

    Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for drug development or biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of iodine and sulfur atoms can influence its binding affinity and reactivity. Pathways involved may include oxidative stress responses or inhibition of specific enzymes.

Comparison with Similar Compounds

Compared to other similar compounds, 10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide stands out due to its unique combination of iodine and sulfur atoms within a pentacyclic structure. Similar compounds include:

    Dinaphtho[2,1-d1’,2’-f][1,3,2]dithiazepine: Another compound with a similar core structure but different substituents.

    1,1’-Binaphthyl-2,2’-disulfonimide: A related compound with sulfonimide groups instead of iodine atoms

These comparisons highlight the uniqueness of 10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[138002,1103,8

Properties

Molecular Formula

C20H11I2NO4S2

Molecular Weight

647.2 g/mol

IUPAC Name

10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

InChI

InChI=1S/C20H11I2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H

InChI Key

IZBXLTFYQCHMGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)I)S(=O)(=O)NS3(=O)=O)I

Origin of Product

United States

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